![molecular formula C21H17NO3 B097099 [4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate CAS No. 16571-39-4](/img/structure/B97099.png)
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.2585 . This compound is also known by other names such as p-Methoxybenzylidene p-aminophenol and p-((p-methoxybenzylidene)amino)phenol . It is characterized by the presence of a phenol group, a methoxyphenyl group, and a benzoate ester group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of [4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate typically involves the reaction of p-methoxybenzaldehyde with p-aminophenol under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the Schiff base, which is then esterified to form the final product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of [4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways involved vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate can be compared with other similar compounds such as:
p-Methoxybenzylidene p-aminophenol: Similar structure but without the benzoate ester group.
p-((p-Methoxybenzylidene)amino)phenol: Another similar compound with slight structural variations.
Eigenschaften
CAS-Nummer |
16571-39-4 |
---|---|
Molekularformel |
C21H17NO3 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate |
InChI |
InChI=1S/C21H17NO3/c1-24-19-11-7-16(8-12-19)15-22-18-9-13-20(14-10-18)25-21(23)17-5-3-2-4-6-17/h2-15H,1H3 |
InChI-Schlüssel |
ZXGYKJZWIKJRHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
16571-39-4 |
Synonyme |
Benzoic acid 4-[[(4-methoxyphenyl)methylene]amino]phenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.